4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Overview
Description
“4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a chemical compound with the molecular formula C13H15ClN4 . It is a derivative of the triazoloazepine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloazepine ring attached to an aniline group with a chlorine atom . This structure is likely to influence its physical and chemical properties, as well as its potential biological activity.Scientific Research Applications
Novel Triazole Derivatives in Drug Development
Triazole compounds, including derivatives similar to 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, play a crucial role in pharmaceutical development due to their broad range of biological activities. Ferreira et al. (2013) highlighted the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review emphasized the need for efficient synthesis methods that consider green chemistry principles to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthesis and Applications of 1,2,4-Triazole Derivatives
Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, underlining their importance in drug discovery, bioconjugation, and material science. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, is highlighted for its simplicity, selectivity, and ability to yield products with high biological activity (Kaushik et al., 2019).
Triazole Derivatives as Corrosion Inhibitors
Hrimla et al. (2021) focused on 1,2,3-triazole derivatives' role as corrosion inhibitors for metal surfaces, including their synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These compounds offer environmentally friendly options for protecting metals and alloys in aggressive media, showing high efficiency and stability under acidic conditions (Hrimla et al., 2021).
Antiepileptic/Anticonvulsant Potential of Triazole Groups
Wang and Liu (2021) reviewed the antiepileptic/anticonvulsant potential of triazole derivatives, highlighting the ongoing need for novel drugs in epilepsy treatment. Triazole compounds have been identified as key structures in medicinal chemistry, demonstrating a wide range of bioactivities, including antiepileptic effects. This underlines the versatility of triazole derivatives in drug development (Wang & Liu, 2021).
Triazole-Based Polymer Membranes for Fuel Cells
Prozorova and Pozdnyakov (2023) explored the use of 1H-1,2,4-triazole and its polymers in creating proton-conducting membranes for fuel cells. Their study indicates that these materials could significantly improve electrolyte membranes' thermal stability, electrochemical stability, and ionic conductivity, offering promising applications in high-temperature, anhydrous conditions (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as 4-fluoro-3-{5h,6h,7h,8h,9h-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, have been shown to be potent and selective inhibitors of the ion channels trpv1 and trpa1 . These ion channels play crucial roles in pain perception and inflammation.
Mode of Action
Based on its structural similarity to other triazoloazepines, it is likely that it interacts with its target receptors through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors, potentially leading to changes in their activity.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight (26273) and its chemical structure suggest that it may have good bioavailability
Result of Action
Given its potential activities as described above, it may have a range of effects at the molecular and cellular levels, depending on its specific targets and the pathways it affects .
Properties
IUPAC Name |
4-chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLHMHSOGACLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=C(C=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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